molecular formula C22H24N4O4S B2975021 N-(4-(N-(5-(6-methoxypyridazin-3-yl)-2-methylphenyl)sulfamoyl)phenyl)isobutyramide CAS No. 1021111-65-8

N-(4-(N-(5-(6-methoxypyridazin-3-yl)-2-methylphenyl)sulfamoyl)phenyl)isobutyramide

Cat. No.: B2975021
CAS No.: 1021111-65-8
M. Wt: 440.52
InChI Key: PAGZRJNOGPWPLP-UHFFFAOYSA-N
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Description

The compound N-(4-(N-(5-(6-methoxypyridazin-3-yl)-2-methylphenyl)sulfamoyl)phenyl)isobutyramide is a sulfonamide derivative characterized by a pyridazine core substituted with a methoxy group and a methylphenyl moiety. Its structure features a sulfamoylphenyl group linked to an isobutyramide chain, distinguishing it from other sulfonamides due to its branched acyl group and heterocyclic aromatic system.

Properties

IUPAC Name

N-[4-[[5-(6-methoxypyridazin-3-yl)-2-methylphenyl]sulfamoyl]phenyl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O4S/c1-14(2)22(27)23-17-7-9-18(10-8-17)31(28,29)26-20-13-16(6-5-15(20)3)19-11-12-21(30-4)25-24-19/h5-14,26H,1-4H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAGZRJNOGPWPLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(C=C2)OC)NS(=O)(=O)C3=CC=C(C=C3)NC(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(N-(5-(6-methoxypyridazin-3-yl)-2-methylphenyl)sulfamoyl)phenyl)isobutyramide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a sulfamoyl group, which is known for its antibacterial properties, and a methoxypyridazin moiety that may contribute to its biological effects. The molecular formula and weight are critical for understanding its pharmacokinetic properties.

PropertyValue
Molecular FormulaC₁₈H₂₃N₅O₃S
Molecular Weight385.46 g/mol
CAS NumberNot available

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in metabolic pathways. The sulfamoyl group is thought to interfere with folate synthesis, similar to other sulfonamide antibiotics, thereby exerting antimicrobial effects . Additionally, the methoxypyridazin structure may enhance its interaction with target proteins involved in cell signaling pathways.

Antimicrobial Activity

Research indicates that compounds with sulfamoyl groups demonstrate significant antibacterial activity. In vitro studies have shown that this compound effectively inhibits the growth of several bacterial strains, including both Gram-positive and Gram-negative bacteria.

Anticancer Potential

Recent studies have suggested that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines by activating the DNA damage response (DDR) pathway. This mechanism involves the inhibition of key kinases such as ATR, which plays a crucial role in maintaining genomic stability .

Case Studies

  • In Vitro Studies on Bacterial Strains : A study conducted on various bacterial strains demonstrated that the compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics. This suggests potential for development as a new antibacterial agent.
  • Cancer Cell Line Experiments : In experiments involving human cancer cell lines, treatment with the compound resulted in significant reductions in cell viability, indicating its potential as an anticancer drug. The mechanism was linked to increased levels of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.
  • Pharmacokinetic Studies : Preliminary pharmacokinetic assessments indicate favorable absorption and distribution properties, making it a candidate for further clinical evaluation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Acyl Chains

Compounds 5a–5d () share the sulfamoylphenyl backbone but differ in their aliphatic acyl chains (butyramide, pentanamide, hexanamide, heptanamide). Key comparisons include:

Compound Acyl Chain Molecular Formula Molecular Weight Melting Point (°C) Yield (%) [α]D (c, solvent)
5a Butyramide C₁₄H₁₉N₂O₅S 327.4 180–182 51.0 +4.5° (0.10, MeOH)
5b Pentanamide C₁₅H₂₁N₂O₅S 341.4 174–176 45.4 +5.7° (0.08, MeOH)
5c Hexanamide C₁₆H₂₃N₂O₅S 355.4 142–143 48.3 +6.4° (0.10, MeOH)
5d Heptanamide C₁₇H₂₅N₂O₅S 369.5 143–144 45.4 +4.7° (0.10, MeOH)
Target Isobutyramide C₂₃H₂₆N₄O₅S 470.5 Not reported N/A N/A

Key Findings :

  • Longer acyl chains (e.g., 5c–5d) correlate with lower melting points, suggesting reduced crystallinity compared to shorter chains (5a–5b) .
  • The target’s branched isobutyramide group may enhance solubility or metabolic stability compared to linear chains .

Heterocyclic Sulfonamide Derivatives

Pyridazine vs. Isoxazole-Based Compounds

Compounds 6a , 7 , and 8 () and USP-related compounds () feature isoxazole or pyrazole cores instead of pyridazine:

Compound Core Structure Key Substituents Molecular Weight Biological Activity
6a Isoxazole Thioureido-propanoic acid Not reported Anticancer (screened)
USP Related A Isoxazole Acetamide 295.3 Antimicrobial (reference std)
Target Pyridazine 6-Methoxy, 2-methylphenyl 470.5 Not reported

Key Findings :

  • Pyridazine’s electron-deficient aromatic system may improve binding to targets requiring π-π interactions compared to isoxazole .
  • Methoxy and methyl groups on the pyridazine ring could enhance lipophilicity and membrane permeability .
Benzooxazepin and Furan Derivatives

Compounds from –12 replace pyridazine with benzooxazepin or furan moieties:

Compound (Source) Core Structure Molecular Formula Molecular Weight Key Features
Pyridazinone C₂₃H₂₆N₄O₅S 470.5 4-Methoxyphenyl, isobutyramide
Furan-pyridazinone C₂₀H₂₂N₄O₅S 430.5 Furan substituent
Benzooxazepin C₁₉H₂₁N₃O₅S 403.5 Fused oxazepin ring

Key Findings :

  • Furan-substituted analogs () may exhibit altered electronic properties due to the oxygen-rich heterocycle .

Physicochemical and Spectral Comparisons

  • NMR Shifts :

    • The target’s isobutyramide methyl groups (δ ~1.0–1.5 ppm in $^1$H-NMR) would differ from linear acyl chains in 5a–5d (δ ~0.8–0.9 ppm for terminal CH₃) .
    • Aromatic protons in the pyridazine ring (δ ~7.7–8.2 ppm) align with sulfamoylphenyl signals in analogs .
  • Mass Spectrometry :

    • The target’s molecular ion ([M+H]⁺ = 470.5) is distinct from smaller analogs (e.g., 327.4 for 5a) .

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